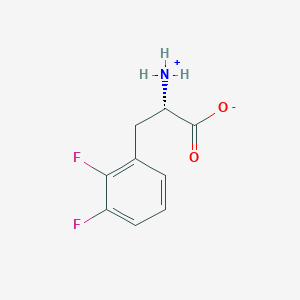

![molecular formula C18H34ClN2O8PS B7826902 [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B7826902.png)

[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

Übersicht

Beschreibung

Clindamycin phosphate is a lincosamide antibiotic that is effective against gram-positive bacteria and some anaerobic infections. It is clinically used to treat various bacterial infections in different parts of the body, including the abdomen, bone, lung, skin, soft tissues, and pelvis . Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the active form, clindamycin, by phosphatase ester hydrolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clindamycin phosphate is synthesized from clindamycin hydrochloride alcoholate. The process involves the preparation of clindamycin isopropylidene alkali, followed by the use of phosphorus oxychloride as a phosphatiding agent . Another method involves dissolving clindamycin phosphate in an alcohol solution, followed by decolorization with activated charcoal, filtration, crystallization, and drying .

Industrial Production Methods: The industrial production of clindamycin phosphate involves taking clindamycin phosphate, adding an alkaline solution at room temperature, stirring to dissolve, adjusting the pH with inorganic or organic acid, crystallizing with an inert organic solvent, and finally filtering and drying to obtain the sterile powder . This method is particularly suitable for large-scale production due to its low cost, simple production device, and short production cycle .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clindamycinphosphat unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Oxidation und Substitution.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Clindamycinphosphat wird in vivo durch Phosphataseesterhydrolyse zu Clindamycin hydrolysiert.

Oxidation: Die Verbindung kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen, obwohl detaillierte Bedingungen nicht allgemein dokumentiert sind.

Substitution: Substitutionsreaktionen können auftreten, insbesondere in Gegenwart starker Nukleophile.

Hauptprodukte: Das Hauptprodukt der Hydrolyse ist Clindamycin, die aktive Form des Antibiotikums .

Wissenschaftliche Forschungsanwendungen

Clindamycinphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in der Untersuchung der Antibiotikasynthese und der Entwicklung neuer antibakterieller Wirkstoffe verwendet.

Biologie: Clindamycinphosphat wird verwendet, um die bakterielle Proteinsynthese und die Mechanismen der Antibiotikaresistenz zu untersuchen.

Medizin: Es wird häufig zur Behandlung schwerer Infektionen eingesetzt, die durch empfindliche anaerobe Bakterien, Streptokokken, Staphylokokken und Pneumokokken verursacht werden.

5. Wirkmechanismus

Clindamycinphosphat wirkt, indem es an die 50S-ribosomale Untereinheit von Bakterien bindet und die Proteinsynthese stört, indem es die Transpeptidierungsreaktion stört, die die frühe Kettenverlängerung hemmt . Diese Störung verursacht Veränderungen an der Oberfläche der bakteriellen Zellwand, wodurch die Adhärenz an Wirtszellen verringert und die intrazelluläre Tötung von Organismen erhöht wird . Das Medikament übt auch einen verlängerten post-antibiotischen Effekt gegen einige Bakterienstämme aus, da das Medikament an der ribosomalen Bindungsstelle verbleibt .

Ähnliche Verbindungen:

Erythromycin: Sowohl Clindamycin als auch Erythromycin wirken an der 50S-ribosomalen Untereinheit, sind aber chemisch nicht verwandt.

Azithromycin und Clarithromycin: Diese Makrolide wirken ebenfalls an der 50S-ribosomalen Untereinheit und können an dieser Stelle um die Bindung konkurrieren.

Eindeutigkeit: Clindamycinphosphat ist einzigartig in seiner Fähigkeit, hohe intrazelluläre Spiegel in phagozytischen Zellen und hohe Spiegel im Knochen zu erreichen, wodurch es besonders effektiv bei der Behandlung von Knochen- und Gelenkinfektionen ist . Es hat auch die Fähigkeit, die Toxinproduktion in toxinproduzierenden Stämmen von Streptokokken und Staphylokokken zu reduzieren .

Wirkmechanismus

Clindamycin phosphate works by binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . This disruption causes changes in the bacterial cell wall surface, decreasing adherence to host cells and increasing intracellular killing of organisms . The drug also exerts an extended post-antibiotic effect against some strains of bacteria due to the persistence of the drug at the ribosomal binding site .

Vergleich Mit ähnlichen Verbindungen

Lincomycin: Clindamycin is a semisynthetic derivative of lincomycin and has largely replaced it due to improved properties.

Erythromycin: Both clindamycin and erythromycin act at the 50S ribosomal subunit but are not chemically related.

Azithromycin and Clarithromycin: These macrolides also act at the 50S ribosomal subunit and may compete for binding at this site.

Uniqueness: Clindamycin phosphate is unique in its ability to achieve high intracellular levels in phagocytic cells and high levels in bone, making it particularly effective for treating bone and joint infections . It also has the ability to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci .

Eigenschaften

IUPAC Name |

[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLHLTWXBHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClN2O8PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860321 | |

| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-2-O-phosphono-1-thiooctopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24729-96-2 | |

| Record name | Methyl (2S-trans)-7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside, 2-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B7826831.png)

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B7826860.png)

![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B7826901.png)

![tert-butyl 4-[[1-(hydroxyamino)-2-methylpropylidene]carbamoyl]piperidine-1-carboxylate](/img/structure/B7826912.png)